アレビアジン臭化水素酸塩

概要

説明

Synthesis Analysis

The synthesis of arecaidine hydrobromide involves several chemical reactions, starting from arecoline. Notably, arecoline is converted into arecaidine through metabolic processes in rats, where it further undergoes transformations into various metabolites, highlighting the compound's chemical reactivity and synthetic pathways (Boyland & Nery, 1969).

Molecular Structure Analysis

The molecular structure of arecaidine hydrobromide can be inferred from studies on similar bromide compounds, where X-ray diffraction analyses reveal detailed insights into crystal structures and molecular conformations. For instance, studies on related hydrobromide salts have elucidated the crystalline arrangements and bonding characteristics typical of such compounds, providing a framework for understanding arecaidine hydrobromide's molecular structure (Ryzhakov et al., 2017).

Chemical Reactions and Properties

Arecaidine hydrobromide participates in various chemical reactions, reflecting its dynamic chemical properties. One reaction pathway involves the metabolism of arecoline to arecaidine in the presence of specific catalysts, which illustrates the compound's reactive nature and its potential for further chemical transformations (Giri et al., 2006).

Physical Properties Analysis

The physical properties of arecaidine hydrobromide, such as solubility, melting point, and crystalline form, can be inferred from related studies on hydrobromide salts. These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications (Escobar et al., 1977).

Chemical Properties Analysis

Arecaidine hydrobromide's chemical properties, including reactivity, stability, and interaction with other molecules, are central to its analysis. Investigations into the metabolism of arecoline and arecaidine reveal complex pathways that lead to a variety of metabolites, showcasing the compound's diverse chemical behavior (Boyland & Nery, 1969).

科学的研究の応用

口腔癌研究における役割

アレビアリンとその誘導体であるアレビアリンN-オキシド(ANO)は、口腔癌における役割について研究されています . これらの化合物は口腔癌との因果関係があることを示唆する研究があります。 ANOを口腔粘膜に塗布したマウスでは、舌下線維症、過形成、口腔白板症が診断されました . ANOは、アレビアリンよりも細胞毒性と遺伝毒性が強いです .

発癌と転移における関与

発癌と転移の間、アレビアリンとANOは、活性酸素種、トランスフォーミング増殖因子-β1、ノッチ受容体-1、炎症性サイトカインなどの上皮間葉転換(EMT)誘導因子の発現を増加させ、EMT関連タンパク質を活性化させます .

解毒メカニズム

口腔内では、フラビン含有モノオキシゲナーゼ3はアレビアリンをANOに酸化し、アルカロイドはどちらもN-アセチルシステインと結合してメルカプツール酸化合物を形成し、尿中に排泄され、アレビアリンとANOの毒性を軽減します .

Areca triandraにおけるアルカロイド産生

アレビアジンは、ビンロウジの種子に見られる4つの関連するピリジンアルカロイド(アレビアリン、アレビアジン、グバコリン、グバシン)の1つです . これらのアルカロイドは、発達段階2では、若い葉、成熟果実の外皮、未熟果実の胚乳に最も多く含まれています .

GABA取り込みの阻害

アレビアジンは、中枢抑制性伝達物質であるγ-アミノ酪酸(GABA)の取り込みを強力に阻害することが証明されています .

伝統的な医療用途

アレビアジンは、ビンロウジの種子に見られる他のアルカロイドとともに、伝統的な中国医学では駆虫剤として、またハーブの消化促進剤として使用されてきました . これらの代謝物は、過去には糖尿病、血圧調整、抗酸化、抗痙攣、興奮剤、催産剤、抗不妊剤、駆虫剤、抗ウイルス剤など、非常に異なる医療用途で使用されてきました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 10

Safety and Hazards

将来の方向性

The future aspects of areca nut use and arecoline are related to ongoing research and development of biomarkers for preventing potential adverse effects of longer-term use . The summarized and analyzed data can help to determine the molecular mechanism and drug targets, which in turn could be helpful in the prevention or treatment of these pathological conditions .

作用機序

Target of Action

Arecaidine hydrobromide, a derivative of arecoline, primarily targets the muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating various physiological responses such as muscle contraction, heart rate, and cognitive functions .

Mode of Action

Arecaidine hydrobromide acts as an agonist at both muscarinic and nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, mimicking the action of acetylcholine, a neurotransmitter. Furthermore, arecaidine has been shown to be a potent inhibitor for the uptake of the central inhibitory transmitter, gamma-aminobutyric acid (GABA) .

Biochemical Pathways

It is known that the activation of acetylcholine receptors can influence various downstream effects, including the modulation ofneuronal excitability , synaptic plasticity , and the release of other neurotransmitters . The inhibition of GABA uptake can lead to an increase in GABAergic activity, which generally results in a decrease in neuronal excitability .

Pharmacokinetics

Arecoline, from which arecaidine is derived, is rapidly metabolized to arecaidine mainly in the liver, but also in the kidney . The volume of distribution and clearance of arecoline have been reported, suggesting its potential to reach various tissues in the body . .

Result of Action

The activation of acetylcholine receptors by arecaidine hydrobromide can lead to various physiological effects, depending on the specific receptor subtype and its location. For instance, it can cause muscle contraction, changes in heart rate, or modulation of cognitive functions . The inhibition of GABA uptake can result in decreased neuronal excitability, potentially influencing mood and anxiety levels .

Action Environment

The action of arecaidine hydrobromide can be influenced by various environmental factors. For example, the presence of other substances, such as those found in betel quid (a mixture often containing areca nut), can potentially affect the absorption and metabolism of arecaidine . Furthermore, genetic factors, such as variations in the genes encoding for its target receptors or metabolic enzymes, can also influence its action, efficacy, and stability .

特性

IUPAC Name |

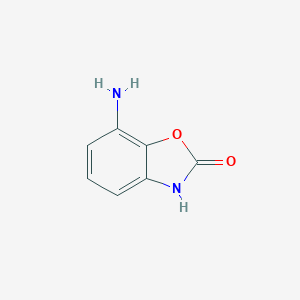

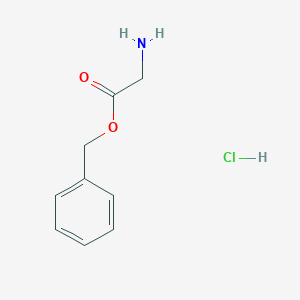

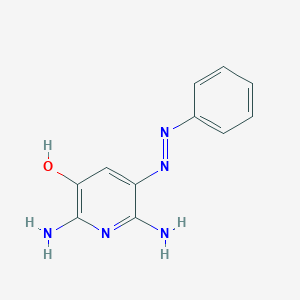

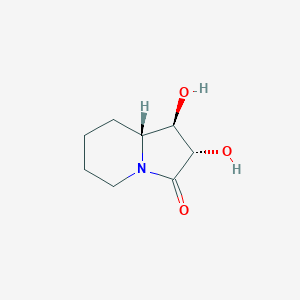

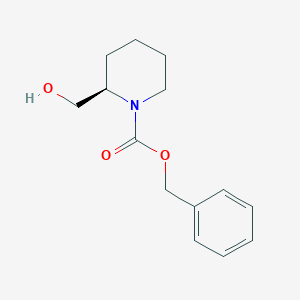

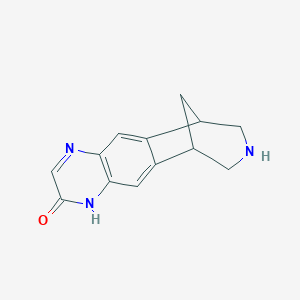

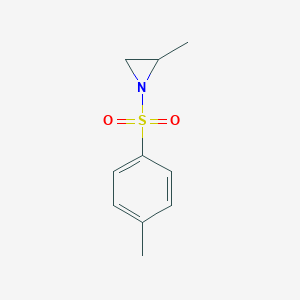

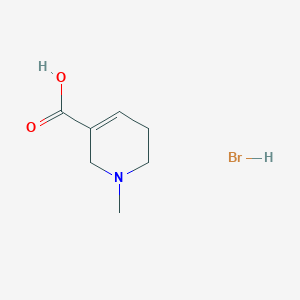

1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.BrH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFFCPUUBJMUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C(C1)C(=O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208874 | |

| Record name | Arecaidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6013-57-6 | |

| Record name | Arecaidine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006013576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arecaidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARECAIDINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19780T71TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。